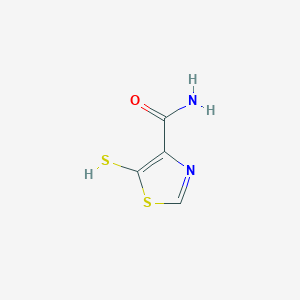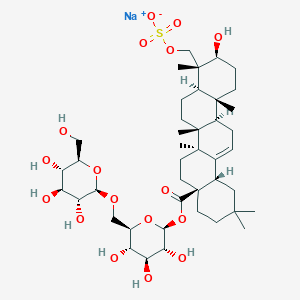
Sulfapatrinoside II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfapatrinoside II is a natural product that belongs to the family of sulfated glycosaminoglycans. It is a highly sulfated polysaccharide that is isolated from the sea cucumber, Apostichopus japonicus. Sulfapatrinoside II has gained significant attention in recent years due to its potential therapeutic properties in various diseases.
作用机制
The exact mechanism of action of sulfapatrinoside II is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. It also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.
生化和生理效应
Sulfapatrinoside II has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells. Additionally, it has anticoagulant properties by inhibiting the activation of platelets and the coagulation cascade.
实验室实验的优点和局限性
One of the major advantages of using sulfapatrinoside II in lab experiments is its availability and low cost. It is also relatively easy to extract and purify. However, one of the limitations is its variability in structure and composition, which can affect its therapeutic properties. Additionally, the lack of standardized protocols for its extraction and purification can lead to inconsistencies in the results obtained from different studies.
未来方向
There are several future directions for the research on sulfapatrinoside II. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to explore its mechanism of action and its efficacy in different types of cancer. Another area of interest is its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and thrombosis. Additionally, more studies are needed to explore its potential use as an anti-inflammatory agent in various inflammatory diseases. Finally, the development of standardized protocols for its extraction and purification is necessary to ensure consistency in the results obtained from different studies.
Conclusion
In conclusion, sulfapatrinoside II is a highly sulfated polysaccharide that is extracted from the sea cucumber, Apostichopus japonicus. It has gained significant attention in recent years due to its potential therapeutic properties in various diseases. Several studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties. However, further studies are needed to explore its mechanism of action and its efficacy in different diseases. The development of standardized protocols for its extraction and purification is also necessary to ensure consistency in the results obtained from different studies.
合成方法
Sulfapatrinoside II is extracted from the body wall of the sea cucumber, Apostichopus japonicus. The extraction process involves several steps, including washing, grinding, decolorization, and enzymatic hydrolysis. The extracted sulfated polysaccharide is then purified using various techniques, such as ion exchange chromatography, gel filtration chromatography, and high-performance liquid chromatography (HPLC).
科学研究应用
Sulfapatrinoside II has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. Several in vitro and in vivo studies have demonstrated its anti-tumor, anti-inflammatory, and anti-coagulant properties.
属性
CAS 编号 |
120204-05-9 |
|---|---|
产品名称 |
Sulfapatrinoside II |
分子式 |
C42H67NaO17S |
分子量 |
899 g/mol |
IUPAC 名称 |
sodium;[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-4-yl]methyl sulfate |
InChI |
InChI=1S/C42H68O17S.Na/c1-37(2)13-15-42(36(51)59-35-33(50)31(48)29(46)24(58-35)19-55-34-32(49)30(47)28(45)23(18-43)57-34)16-14-40(5)21(22(42)17-37)7-8-26-38(3)11-10-27(44)39(4,20-56-60(52,53)54)25(38)9-12-41(26,40)6;/h7,22-35,43-50H,8-20H2,1-6H3,(H,52,53,54);/q;+1/p-1/t22-,23+,24+,25+,26+,27-,28+,29+,30-,31-,32+,33+,34+,35-,38-,39-,40+,41+,42-;/m0./s1 |
InChI 键 |
YSTSZADLAITNTC-JMDRHVSWSA-M |
手性 SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)COS(=O)(=O)[O-])O.[Na+] |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
规范 SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)[O-])O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C.[Na+] |
同义词 |
3 beta-hydroxyolean-12-en-28-oic acid 28-O-(beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl)-23-sulfate ester sulfapatrinoside II |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






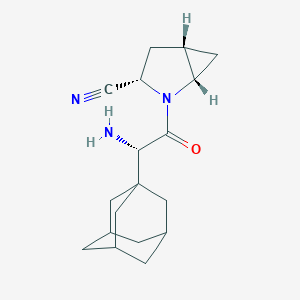
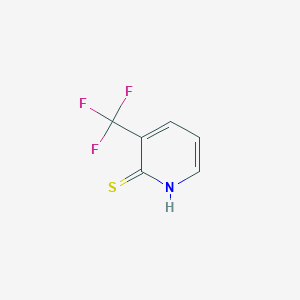
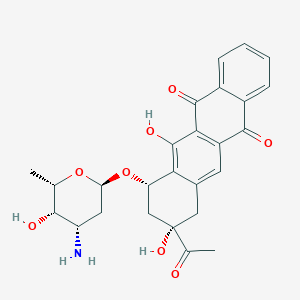
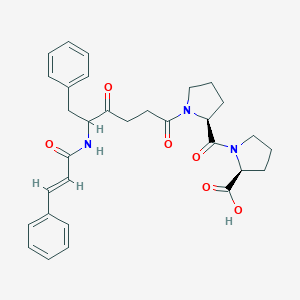
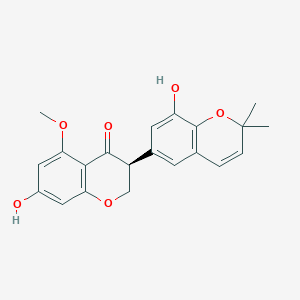
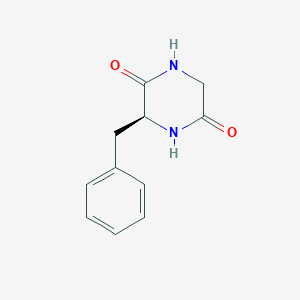
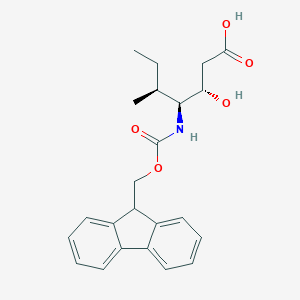

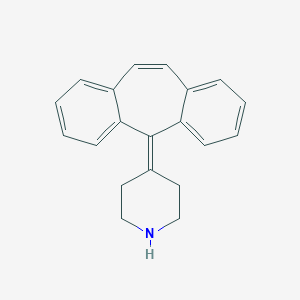
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
